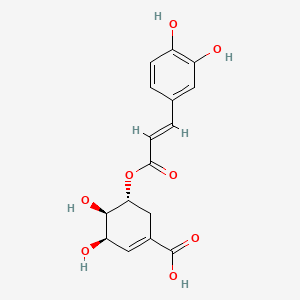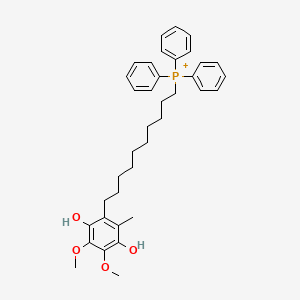
PDE4 inhibitor intermediate 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PDE4 inhibitor intermediate 1 is a chemical compound that serves as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs that target the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase the levels of cAMP, leading to various therapeutic effects, particularly in the treatment of inflammatory and respiratory diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PDE4 inhibitor intermediate 1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of the compound, often to introduce or remove functional groups.
Cyclization reactions: These reactions form ring structures, which are often crucial for the biological activity of the final PDE4 inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
科学研究应用
PDE4 inhibitor intermediate 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various PDE4 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cAMP.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
The mechanism of action of PDE4 inhibitor intermediate 1 involves its conversion to active PDE4 inhibitors, which then inhibit the enzyme phosphodiesterase 4. This inhibition prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. Elevated cAMP levels result in various downstream effects, including the relaxation of smooth muscle, reduction of inflammation, and modulation of immune responses .
相似化合物的比较
Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A PDE4 inhibitor used for atopic dermatitis.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Ibudilast: Investigated for its potential in treating neurological disorders.
Uniqueness: PDE4 inhibitor intermediate 1 is unique in its specific structure and reactivity, which make it an essential precursor in the synthesis of various PDE4 inhibitors.
属性
分子式 |
C21H29NO5 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |
InChI 键 |
YTFBNFMILWHYAP-UWJYYQICSA-N |
手性 SMILES |
CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
规范 SMILES |
CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
同义词 |
GW 3600 GW-3600 GW3600 methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)











